

# An In-depth Technical Guide to the Spectroscopic Data of 2-Mercaptopropanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Mercaptopropanol*

Cat. No.: *B1266664*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Mercaptopropanol**, tailored for researchers, scientists, and professionals in drug development. For clarity, it is important to distinguish between the two common isomers: 1-Mercapto-2-propanol and 2-Mercapto-1-propanol. This guide will focus on 2-Mercapto-1-propanol (CAS No. 3001-64-7), also known as 2-sulfanylpropan-1-ol.<sup>[1][2]</sup>

## Molecular Structure and Properties

IUPAC Name: 2-sulfanylpropan-1-ol<sup>[1]</sup> Molecular Formula: C<sub>3</sub>H<sub>8</sub>OS<sup>[1][3]</sup> Molecular Weight: 92.16 g/mol <sup>[1][3]</sup> SMILES: CC(CO)S<sup>[1]</sup> InChIKey: QNNVICQPXUUBSN-UHFFFAOYSA-N<sup>[1][3]</sup>

## Spectroscopic Data

The following sections present available spectroscopic data for 2-Mercapto-1-propanol. It is important to note that while predicted data is available, comprehensive experimental spectra for this specific isomer are not as widely published as for its counterpart, 1-Mercapto-2-propanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The tables below summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for 2-Mercapto-1-propanol.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 2-Mercapto-1-propanol

| Protons               | Chemical Shift (ppm) | Multiplicity        |
|-----------------------|----------------------|---------------------|
| H-1 ( $\text{CH}_2$ ) | 3.5 - 3.7            | Doublet of doublets |
| H-2 (CH)              | 3.0 - 3.2            | Multiplet           |
| H-3 ( $\text{CH}_3$ ) | 1.3 - 1.4            | Doublet             |
| OH                    | Variable             | Singlet (broad)     |
| SH                    | Variable             | Triplet             |

Note: Predicted data is based on computational models and may vary from experimental values.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 2-Mercapto-1-propanol [2]

| Carbon                | Chemical Shift (ppm) |
|-----------------------|----------------------|
| C-1 ( $\text{CH}_2$ ) | ~68                  |
| C-2 (CH)              | ~40                  |
| C-3 ( $\text{CH}_3$ ) | ~23                  |

Note: Predicted data is based on computational models and may vary from experimental values. [2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2-Mercapto-1-propanol

| Functional Group      | Wavenumber (cm <sup>-1</sup> ) | Intensity        |
|-----------------------|--------------------------------|------------------|
| O-H stretch (alcohol) | 3200 - 3600                    | Strong, broad    |
| C-H stretch (alkane)  | 2850 - 3000                    | Medium to strong |
| S-H stretch (thiol)   | 2550 - 2600                    | Weak             |
| C-O stretch (alcohol) | 1000 - 1260                    | Strong           |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Mercapto-1-propanol

| Parameter                | Value                                                  |
|--------------------------|--------------------------------------------------------|
| Molecular Weight         | 92.16                                                  |
| Monoisotopic Mass        | 92.02958605 Da <a href="#">[1]</a> <a href="#">[2]</a> |
| Predicted m/z of Adducts |                                                        |
| [M+H] <sup>+</sup>       | 93.036866                                              |
| [M+Na] <sup>+</sup>      | 115.01881                                              |
| [M-H] <sup>-</sup>       | 91.022314                                              |

Note: Predicted collision cross section data is available through databases like PubChemLite.

[\[4\]](#)

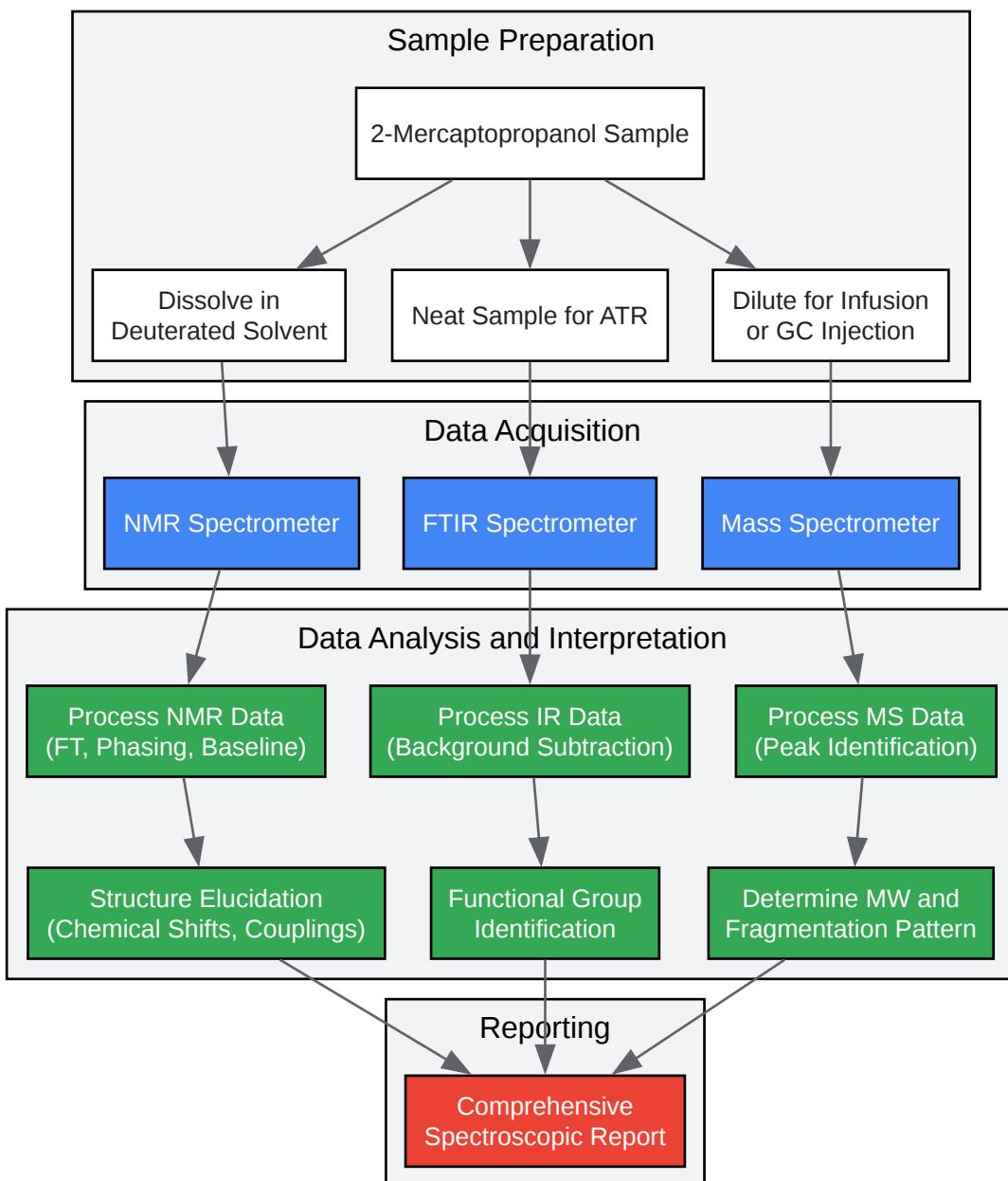
## Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and Mass Spectra.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Mercaptopropanol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument.<sup>[5]</sup>
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts and multiplicities.

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)


- Sample Preparation: Place a small drop of neat **2-Mercaptopropanol** directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to  $400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus  $m/z$ .
- Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Mercaptopropanol**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Mercaptopropanol | C3H8OS | CID 102921 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Page loading... [[guidechem.com](https://guidechem.com)]
- 3. 2-Mercapto-1-propanol [[webbook.nist.gov](https://webbook.nist.gov)]
- 4. PubChemLite - 2-mercaptopropanol (C3H8OS) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Mercaptopropanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266664#spectroscopic-data-of-2-mercaptopropanol-nmr-ir-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)